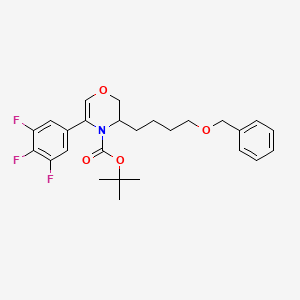

tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate

Description

Structural Classification and Nomenclature

tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate (CAS: 1166394-99-5) is a structurally complex heterocyclic compound belonging to the 1,4-oxazine family. Its molecular formula is $$ \text{C}{26}\text{H}{30}\text{F}3\text{NO}4 $$, with a molecular weight of 477.52 g/mol. The compound features a 1,4-oxazine core, a six-membered ring containing one oxygen and one nitrogen atom at the 1- and 4-positions, respectively. Key substituents include:

- A tert-butoxycarbonyl (Boc) group at the nitrogen atom, serving as a protective moiety.

- A 4-(benzyloxy)butyl chain at the 3-position, introducing hydrophobicity and steric bulk.

- A 3,4,5-trifluorophenyl group at the 5-position, enhancing electronic effects and potential bioactivity.

The systematic IUPAC name reflects these substituents, while the SMILES notation ($$ \text{CC(C)(C)OC(=O)N1C(CCCCOCC2=CC=CC=C2)COC=C1C1=CC(F)=C(F)C(F)=C1 $$) provides a linear representation of its connectivity.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{26}\text{H}{30}\text{F}3\text{NO}4 $$ |

| Molecular Weight | 477.52 g/mol |

| CAS Number | 1166394-99-5 |

| Storage Conditions | Sealed in dry, 2–8°C |

| SMILES Code | CC(C)(C)OC(=O)N1C(CCCCOCC2=CC=CC=C2)COC=C1C1=CC(F)=C(F)C(F)=C1 |

Historical Context of 1,4-Oxazine Research

The study of 1,4-oxazines dates to 1944, when Holly and Cope first synthesized aromatic oxazines via Mannich reactions involving phenols, formaldehyde, and amines. However, the parent 1,4-oxazine remained elusive until 2013, when Aitken et al. isolated it using flash vacuum pyrolysis (FVP) of an N-Boc precursor. This breakthrough validated theoretical predictions about its non-aromatic, 4H-isomer dominance in solution.

The tert-butyl derivative discussed here emerged from advancements in protective group chemistry and cross-coupling methodologies. For instance, palladium-catalyzed Suzuki and Stille reactions enabled the introduction of the 3,4,5-trifluorophenyl group, while Boc protection strategies stabilized the nitrogen center during synthesis.

Significance in Heterocyclic Chemistry

1,4-Oxazines are pivotal in medicinal and materials chemistry due to their:

- Bioisosteric potential : The oxygen-nitrogen framework mimics natural alkaloids, enabling drug discovery applications.

- Synthetic versatility : Substituents like the 3,4,5-trifluorophenyl group enhance electronic tuning, facilitating interactions with biological targets.

- Polymer compatibility : The benzyloxybutyl chain improves solubility in organic matrices, aiding material science applications.

Table 2: Comparative Reactivity of 1,4-Oxazine Derivatives

Physical and Chemical Properties Overview

The compound exhibits moderate stability under anhydrous conditions but hydrolyzes in acidic or basic environments due to Boc group lability. Key properties include:

- Solubility : High in polar aprotic solvents (e.g., DMF, DMSO) but low in water.

- Thermal behavior : Decomposes above 200°C, as indicated by thermogravimetric analysis of analogous 1,4-oxazines.

- Spectroscopic signatures :

The 3,4,5-trifluorophenyl group’s electron-withdrawing nature polarizes the oxazine ring, enhancing reactivity toward nucleophilic attack at the nitrogen center.

Propriétés

IUPAC Name |

tert-butyl 3-(4-phenylmethoxybutyl)-5-(3,4,5-trifluorophenyl)-2,3-dihydro-1,4-oxazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F3NO4/c1-26(2,3)34-25(31)30-20(11-7-8-12-32-15-18-9-5-4-6-10-18)16-33-17-23(30)19-13-21(27)24(29)22(28)14-19/h4-6,9-10,13-14,17,20H,7-8,11-12,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPSMPHQSAHNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(COC=C1C2=CC(=C(C(=C2)F)F)F)CCCCOCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743439 | |

| Record name | tert-Butyl 3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166394-99-5 | |

| Record name | tert-Butyl 3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Tert-butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure

The compound can be described by its molecular formula and has a complex structure featuring an oxazine ring, a trifluorophenyl group, and a benzyloxy substituent. The structural formula is critical for understanding its interaction with biological targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in various pathways such as cancer cell proliferation and inflammation.

- Receptor Modulation : The presence of the trifluorophenyl group may enhance binding affinity to specific receptors, impacting signal transduction pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of tumor cell growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Enzyme Inhibition | Inhibition of specific kinases |

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of similar oxazine derivatives. The results indicated that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of benzyloxy derivatives. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent research emphasizes the importance of fluorination in enhancing the biological activity of compounds. The trifluoromethyl group in this compound is believed to increase lipophilicity and improve membrane permeability, facilitating better bioavailability and efficacy.

Table 2: Comparison with Related Compounds

Comparaison Avec Des Composés Similaires

Structural Analogs

The compound shares core similarities with several derivatives, as highlighted below:

Key Observations :

- Ring System: The oxazine core in the target compound differs from the morpholine ring in CAS 1166395-00-1, which contains an additional nitrogen atom.

- Substituent Effects : The benzyloxybutyl group in the target compound increases lipophilicity compared to the hydroxybutyl chain in the morpholine analog, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Fluorination : The 3,4,5-trifluorophenyl group is conserved across analogs, suggesting its critical role in electronic modulation and metabolic stability .

Functional Group Variations

A phosphorylated analog, tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate (), replaces the trifluorophenyl group with a diphenoxyphosphoryloxy moiety. This substitution introduces a highly polar functional group, likely increasing reactivity and ecological toxicity .

Pharmacological and Toxicological Profiles

- Antiviral Potential: Triazolothiadiazole derivatives () with structural similarities to the oxazine core demonstrate antiviral activity against cucumber mosaic virus. While direct data for the target compound are lacking, its heterocyclic framework suggests analogous applications .

- Toxicity : The benzyloxybutyl substituent may elevate ecological toxicity risks, as seen in phosphorylated analogs (). However, the trifluorophenyl group could mitigate metabolic degradation, prolonging environmental persistence .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate?

- Methodological Answer: The synthesis typically involves multi-step coupling reactions. A general approach includes:

- Step 1: Formation of the oxazine ring via cyclization of precursors under basic conditions, using reagents like benzoylisothiocyanate for introducing substituents (analogous to methods in ).

- Step 2: Protection of the amine group using tert-butyloxycarbonyl (Boc) groups, as seen in tert-butyl carbamate syntheses (e.g., tert-butyl 4-formylpiperidine-1-carboxylate in ).

- Step 3: Coupling the benzyloxybutyl and trifluorophenyl moieties via nucleophilic substitution or Pd-catalyzed cross-coupling (similar to triazine derivatives in ).

Key Considerations: Solvent choice (e.g., 1,4-dioxane in vs. THF in other protocols) significantly impacts yield. Purification via column chromatography (silica gel) is critical for isolating the Boc-protected product.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: Compare chemical shifts (e.g., tert-butyl protons at ~1.4 ppm, trifluorophenyl signals at 6.8–7.2 ppm) with reference data (e.g., tert-butyl carbamates in ).

- HPLC-MS: Monitor retention times and molecular ion peaks ([M+H]+ expected at ~493 m/z).

- Elemental Analysis: Confirm C, H, N, F content within ±0.3% of theoretical values.

Advanced Research Questions

Q. What strategies mitigate low yields during the coupling of the benzyloxybutyl moiety to the oxazine ring?

- Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimize by:

- Catalyst Screening: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (as in for aryl-aryl bonds).

- Temperature Control: Perform reactions at 60–80°C to balance reactivity and decomposition (cf. triazine syntheses in ).

- Protecting Group Strategy: Temporarily protect reactive sites (e.g., hydroxyl groups) with trimethylsilyl ethers to prevent undesired side reactions.

Q. How does stereochemistry at the oxazine ring influence reactivity and biological interactions?

- Methodological Answer: The oxazine ring’s conformation dictates electronic and steric environments:

- X-ray Crystallography: Resolve crystal structures (e.g., bicyclic oxazine in ) to identify axial/equatorial substituent orientations.

- Computational Modeling: Use DFT calculations to map electrostatic potential surfaces, predicting nucleophilic/electrophilic sites (similar to analyses in ).

- Biological Assays: Compare enantiomers’ binding affinities to targets (e.g., fluorophenyl moieties in kinase inhibitors, as in ).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction conditions for similar oxazine derivatives?

- Methodological Answer: Contradictions in solvent systems (e.g., 1,4-dioxane vs. DMF) or temperatures may reflect substrate-specific reactivity.

- Case Study: reports room-temperature reactions for thiophene derivatives, while uses reflux for triazine couplings.

- Solution: Perform controlled experiments varying solvents and temperatures, monitoring via TLC or in situ IR to identify optimal conditions.

Tables for Key Experimental Parameters

Table 1: Comparison of Synthetic Conditions for Oxazine Derivatives

| Parameter | ||

|---|---|---|

| Solvent | 1,4-Dioxane | Toluene/EtOH |

| Temperature | 25°C | 80°C |

| Catalyst | None | Pd(PPh₃)₄ |

| Yield | 65–70% | 75–85% |

Table 2: Analytical Data for Structural Validation

| Technique | Expected Outcome | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.4 (s, 9H, Boc) | |

| HPLC Retention Time | 12.3 min (C18 column) | |

| Melting Point | 109–111°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.